molecular formula C9H5F3N2O2 B15205543 4-(Trifluoromethyl)benzo[d]oxazole-2-carboxamide

4-(Trifluoromethyl)benzo[d]oxazole-2-carboxamide

Cat. No.: B15205543
M. Wt: 230.14 g/mol
InChI Key: LVYZJPXPDHPPHV-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)benzo[d]oxazole-2-carboxamide is a chemical compound known for its unique structure and properties. It belongs to the class of oxazole derivatives, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. The trifluoromethyl group attached to the benzene ring enhances its chemical stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)benzo[d]oxazole-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-(trifluoromethyl)aniline with carbonyl compounds in the presence of a dehydrating agent. The reaction conditions often require elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)benzo[d]oxazole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(Trifluoromethyl)benzo[d]oxazole-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)benzo[d]oxazole-2-carboxamide involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group enhances its binding affinity to specific enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)benzo[d]oxazole
  • 4-(Trifluoromethyl)benzo[d]isoxazole
  • 4-(Trifluoromethyl)benzoxazole

Uniqueness

4-(Trifluoromethyl)benzo[d]oxazole-2-carboxamide is unique due to its specific substitution pattern and the presence of the carboxamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity.

Properties

Molecular Formula

C9H5F3N2O2

Molecular Weight

230.14 g/mol

IUPAC Name

4-(trifluoromethyl)-1,3-benzoxazole-2-carboxamide

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)4-2-1-3-5-6(4)14-8(16-5)7(13)15/h1-3H,(H2,13,15)

InChI Key

LVYZJPXPDHPPHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)C(=O)N)C(F)(F)F

Origin of Product

United States

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